N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide
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Overview
Description
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrrolidin-1-yl group attached to a phenyl ring, which is further connected to a phenylacetamide moiety. The compound’s structure suggests potential utility in medicinal chemistry, particularly in the development of anticonvulsant and analgesic agents .
Preparation Methods
The synthesis of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidin-1-yl Intermediate: This step involves the reaction of succinic anhydride with ammonia or an amine to form the pyrrolidin-1-yl intermediate.
Coupling with Phenylacetic Acid: The intermediate is then coupled with phenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in a solvent like dichloromethane (CH₂Cl₂) or dimethylformamide (DMF).
Final Cyclization: The final step involves cyclization to form the desired this compound under controlled conditions
Chemical Reactions Analysis
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as phenylacetic acid and the pyrrolidin-1-yl derivative
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activity.
Biology: It has been investigated for its role in modulating biological pathways, including its potential as an anticonvulsant and analgesic agent.
Medicine: The compound shows promise in the treatment of neurological disorders such as epilepsy and neuropathic pain due to its ability to interact with specific molecular targets.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
The mechanism of action of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide involves its interaction with various molecular targets and pathways:
Calcium Channels: The compound inhibits calcium currents mediated by Cav1.2 (L-type) channels, which play a crucial role in neuronal excitability and neurotransmitter release.
Sodium Channels: It also affects neuronal sodium channels, which are essential for the initiation and propagation of action potentials in neurons.
NMDA Receptors: The compound exhibits moderate binding to NMDA receptors, which are involved in synaptic plasticity and memory formation
Comparison with Similar Compounds
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1): This compound shares a similar pyrrolidin-1-yl structure but differs in its side chain, which affects its pharmacological properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: This compound is used to improve monoclonal antibody production and has a different substitution pattern on the pyrrolidin-1-yl ring.
Phenylpyrrolidines: These compounds have a similar core structure but vary in their functional groups, leading to differences in their biological activity and applications .
Properties
IUPAC Name |
N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-16(11-13-5-2-1-3-6-13)19-14-7-4-8-15(12-14)20-17(22)9-10-18(20)23/h1-8,12H,9-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXIIEWZGQGQQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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